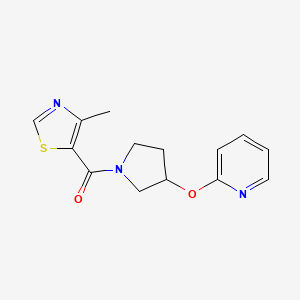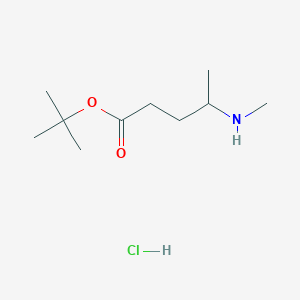
Diethyl 2-(((2-chloropyridin-3-yl)amino)methylene)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Diethyl 2-(((2-chloropyridin-3-yl)amino)methylene)malonate is an organic compound with the molecular formula C13H15ClN2O4 It is a derivative of malonic acid and features a pyridine ring substituted with a chlorine atom
科学的研究の応用
Chemistry
In chemistry, Diethyl 2-(((2-chloropyridin-3-yl)amino)methylene)malonate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for creating libraries of compounds for screening in drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving esterases and amidases. Its structural features allow it to mimic natural substrates or inhibitors.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The pyridine ring is a common motif in many drugs, and modifications can lead to compounds with antibacterial, antifungal, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties, such as polymers with enhanced thermal stability.
作用機序
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(((2-chloropyridin-3-yl)amino)methylene)malonate typically involves the condensation of diethyl malonate with 2-chloro-3-aminopyridine. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, under reflux conditions. The general reaction scheme is as follows:
Diethyl malonate+2-chloro-3-aminopyridineBase, RefluxDiethyl 2-(((2-chloropyridin-3-yl)amino)methylene)malonate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of the industrial process to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
Diethyl 2-(((2-chloropyridin-3-yl)amino)methylene)malonate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Condensation: The compound can participate in further condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.
Condensation: Aldehydes or ketones in the presence of a base like pyridine or triethylamine.
Major Products
Nucleophilic substitution: Products include substituted pyridines.
Hydrolysis: Products are diethyl malonate derivatives and carboxylic acids.
Condensation: Products are often more complex organic molecules with extended conjugation.
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in various organic syntheses.
2-chloropyridine: A basic pyridine derivative with a chlorine substituent, used as an intermediate in pharmaceuticals.
Ethyl 2-((2-chloropyridin-3-yl)amino)acetate: Similar structure but with an acetate group instead of a malonate.
Uniqueness
Diethyl 2-(((2-chloropyridin-3-yl)amino)methylene)malonate is unique due to its combination of a pyridine ring with a malonate ester, providing a versatile scaffold for further chemical modifications. This dual functionality allows it to participate in a wide range of chemical reactions, making it valuable in synthetic organic chemistry and drug development.
特性
IUPAC Name |
diethyl 2-[[(2-chloropyridin-3-yl)amino]methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c1-3-19-12(17)9(13(18)20-4-2)8-16-10-6-5-7-15-11(10)14/h5-8,16H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFATXLBIJNVEHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(N=CC=C1)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
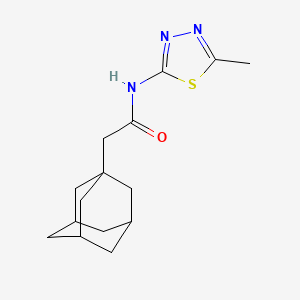
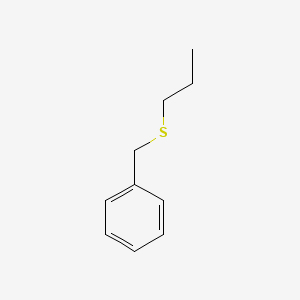
![2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile](/img/structure/B2610439.png)
![3-[(4-chlorobenzyl)thio]-7-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2610440.png)
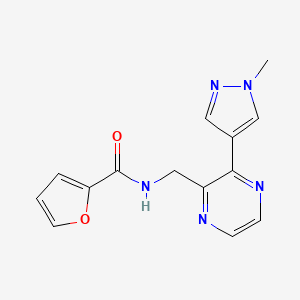
![N-[[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2610443.png)
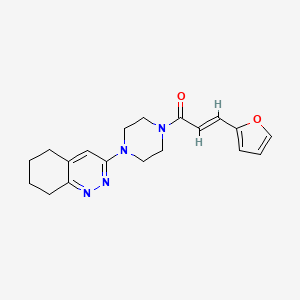
![({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(4-fluorophenyl)dioxo-lambda~6~-sulfane](/img/structure/B2610445.png)


![5-BROMO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE](/img/structure/B2610451.png)

